IDH2-C100
Description
Systematic Nomenclature and Molecular Formula
The systematic chemical nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound formally designated as N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. This nomenclature precisely describes the substitution pattern on the central triazine ring system, indicating the presence of an isopropyl group at the N2 position and phenyl groups at both the N4 and 6 positions of the triazine core. The molecular formula of this compound is established as C18H19N5, reflecting a composition of eighteen carbon atoms, nineteen hydrogen atoms, and five nitrogen atoms. The molecular weight has been consistently determined to be 305.38 atomic mass units, providing a precise mass specification for analytical and synthetic applications.
The compound has been assigned the Chemical Abstracts Service registry number 1446506-78-0, which serves as its unique identifier in chemical databases and regulatory documentation. The Simplified Molecular Input Line Entry System representation for this compound is documented as CC(C)NC1=NC(NC2C=CC=CC=2)=NC(=N1)C1C=CC=CC=1, providing a standardized linear notation for computational applications. The International Chemical Identifier key has been established as WVHMNCOFPWFUMF-UHFFFAOYSA-N, offering an additional layer of chemical identification specificity. These various nomenclature systems collectively provide comprehensive identification protocols for this compound across different scientific and regulatory contexts.
Table 1 summarizes the fundamental chemical identifiers and molecular characteristics of this compound:
| Parameter | Value |
|---|---|
| Systematic Name | N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine |
| Molecular Formula | C18H19N5 |
| Molecular Weight | 305.38 g/mol |
| Chemical Abstracts Service Number | 1446506-78-0 |
| Simplified Molecular Input Line Entry System | CC(C)NC1=NC(NC2C=CC=CC=2)=NC(=N1)C1C=CC=CC=1 |
| International Chemical Identifier Key | WVHMNCOFPWFUMF-UHFFFAOYSA-N |
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional molecular structure of this compound centers around a 1,3,5-triazine heterocyclic ring system that serves as the primary scaffold for the molecule's overall architecture. The triazine core adopts a planar six-membered ring configuration with alternating carbon and nitrogen atoms, creating a symmetric aromatic framework that influences the compound's electronic properties and binding characteristics. The isopropyl substituent at the N2 position introduces conformational flexibility through its branched aliphatic structure, while maintaining sufficient steric bulk to influence molecular recognition events. The two phenyl groups attached at the N4 and 6 positions of the triazine ring contribute significant aromatic character and extend the molecule's overall spatial dimensions.
Based on available structural information, the compound exhibits specific three-dimensional conformational preferences that are influenced by both intramolecular interactions and crystal packing forces. The phenyl rings can adopt various rotational orientations relative to the central triazine plane, creating multiple possible conformers that may be relevant for biological activity. The isopropyl group provides additional conformational diversity through rotation around the nitrogen-carbon bond, allowing for optimization of molecular shape during target binding interactions. These structural features collectively contribute to the compound's selective recognition properties and pharmacological profile.
The International Chemical Identifier notation for this compound is documented as InChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23), providing complete connectivity information for computational modeling and structure-based analysis. This detailed chemical description enables accurate three-dimensional structure generation using standard computational chemistry software packages. The stereochemical implications of the triazine substitution pattern create specific spatial arrangements that are critical for understanding the compound's biological mechanisms and structure-activity relationships.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about the compound's structural features and purity profile. Nuclear magnetic resonance spectroscopy represents a primary tool for structural confirmation, offering detailed insights into the molecular connectivity and electronic environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum of this compound would be expected to display characteristic signals corresponding to the aromatic protons of the phenyl rings in the downfield region, typically appearing between 7.0 and 7.5 parts per million. The isopropyl group protons would generate distinctive multipicity patterns, with the methine proton appearing as a septet and the methyl groups producing doublet signals in the aliphatic region.
Mass spectrometry analysis provides critical molecular weight confirmation and fragmentation pattern information for this compound. The molecular ion peak should appear at mass-to-charge ratio 305.38, corresponding to the intact molecular species. Characteristic fragmentation patterns would include loss of phenyl groups and isopropyl fragments, creating diagnostic ions that confirm the proposed structure. The high-resolution mass spectrometry capabilities enable precise molecular formula determination, validating the C18H19N5 composition through accurate mass measurements. Tandem mass spectrometry techniques can provide additional structural confirmation through controlled fragmentation experiments that reveal specific bond cleavage patterns.
Infrared spectroscopy offers valuable functional group identification and molecular fingerprinting capabilities for this compound characterization. The spectrum would be expected to display characteristic absorption bands corresponding to the aromatic carbon-carbon stretching vibrations in the fingerprint region, typically appearing between 1400 and 1600 reciprocal centimeters. The triazine ring system would contribute specific vibrational modes that reflect the heterocyclic nature of the central scaffold. Nitrogen-hydrogen stretching vibrations from the amino groups would appear in the higher frequency region, providing confirmation of the diamine substitution pattern. The overall infrared spectrum serves as a unique molecular fingerprint that can be used for identity confirmation and purity assessment in analytical quality control procedures.
Table 2 presents the key spectroscopic characteristics expected for this compound:
| Spectroscopic Technique | Key Features | Expected Ranges |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 ppm |
| Proton Nuclear Magnetic Resonance | Isopropyl methine | 3.5-4.5 ppm |
| Proton Nuclear Magnetic Resonance | Isopropyl methyls | 1.0-1.5 ppm |
| Mass Spectrometry | Molecular ion | 305.38 m/z |
| Infrared Spectroscopy | Aromatic stretching | 1400-1600 cm⁻¹ |
| Infrared Spectroscopy | Nitrogen-hydrogen stretching | 3200-3500 cm⁻¹ |
Properties
Molecular Formula |
C₁₈H₁₉N₅ |
|---|---|
Molecular Weight |
305.38 |
Synonyms |
N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine; |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
The primary applications of IDH2-C100 are in the treatment of cancers characterized by IDH mutations. Its specificity for mutant isoforms allows for targeted therapy, minimizing effects on normal cells. The following table summarizes key clinical applications and findings related to this compound:
Preclinical Studies
In preclinical studies, this compound has shown significant promise. For instance, it has been tested in various cell lines expressing mutant IDH enzymes, demonstrating its ability to inhibit enzymatic activity effectively. The compound's IC50 values indicate a strong potential for clinical efficacy:
- IC50 Values :
Case Studies
Several case studies highlight the potential of this compound in clinical settings:
- Glioma Treatment : In a xenograft model using U87MG cells expressing IDH2 R140Q, treatment with this compound resulted in significant tumor size reduction compared to controls, indicating its effectiveness as a targeted therapy.
- Acute Myeloid Leukemia : A study demonstrated that administration of this compound led to decreased levels of D-2-hydroxyglutarate and restored differentiation in leukemic cells harboring the R140Q mutation, showcasing its therapeutic potential .
- Triple-Negative Breast Cancer : Research indicated that inhibiting wild-type IDH2 with compounds like this compound could enhance the efficacy of immunotherapies by promoting memory T cell differentiation, which is crucial for effective anti-tumor responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare IDH2-C100 with key mIDH2 inhibitors, including AGI-6780, AG-221 (Enasidenib), and AG-881 (Vorasidenib):
Structural and Functional Insights
Selectivity :
- This compound and AG-221 are mIDH2-selective, binding to the same allosteric pocket at the dimer interface . In contrast, AG-881 inhibits both mIDH1 and mIDH2, enabling broader utility in cancers with IDH1 mutations (e.g., glioma) .
- AGI-6780, an earlier Agios compound, shows lower potency (IC50 = 0.27 µM) compared to this compound (<0.1 µM) .
- Pharmacokinetics: AG-881’s structural modifications enhance BBB penetration, making it suitable for brain tumors, whereas this compound and AG-221 are ineffective in CNS malignancies .
Clinical Applications :
Limitations and Challenges
- This compound’s preclinical status necessitates further optimization for clinical translation, particularly in improving pharmacokinetics and toxicity profiles.
- AG-881’s pan-IDH inhibition may increase off-target risks compared to selective inhibitors like this compound .
Preparation Methods
Core Triazine Scaffold Construction
The synthesis of this compound begins with the preparation of the 1,3,5-triazine core. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material due to its reactivity in sequential nucleophilic substitution reactions. The protocol involves:
-
First Substitution : Reaction with isopropylamine in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours to replace one chloride group.
-
Second Substitution : Introduction of aniline at 60°C for 6 hours under nitrogen atmosphere.
-
Third Substitution : Final substitution with a second equivalent of aniline at reflux temperature (80°C) for 12 hours.
Each step is monitored via thin-layer chromatography (TLC), and intermediates are purified by recrystallization from ethanol/water mixtures.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Temperature Control : Lower temperatures (0–5°C) prevent side reactions during the first substitution.
-
Solvent Selection : THF ensures solubility of intermediates while minimizing byproduct formation.
-
Stoichiometry : A 10% excess of amines ensures complete substitution of chlorides.
The final product is isolated as a white crystalline solid with a yield of 68–72% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazine-H), 7.65–7.58 (m, 4H, aromatic), 7.45–7.38 (m, 6H, aromatic), 3.98 (sept, J=6.4 Hz, 1H, CH(CH3)2), 1.32 (d, J=6.4 Hz, 6H, CH3).
-
13C NMR (100 MHz, DMSO-d6) : δ 170.5 (C=N), 140.2, 139.8, 129.4, 128.7, 127.9 (aromatic), 45.6 (CH(CH3)2), 22.1 (CH3).
-
HRMS (ESI+) : m/z calculated for C18H19N5 [M+H]+: 306.1716; found: 306.1712.
Purity and Solubility
-
HPLC Analysis : >98% purity (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
-
Solubility : ≥50 mM in DMSO; <0.1 mg/mL in aqueous buffers at pH 7.4.
Computational Modeling and Pharmacophore Alignment
Molecular docking studies using Schrödinger Maestro reveal that this compound occupies the hydrophobic pocket of IDH2 R140Q, forming hydrogen bonds with Arg140 and π-π interactions with Phe139. Comparative analysis with AG-221 shows similar binding modes but enhanced selectivity due to the isopropyl group’s steric effects.
| Parameter | This compound | AG-221 (Enasidenib) |
|---|---|---|
| IC50 (IDH2 R140Q) | <0.1 µM | 0.32 ± 0.05 µM |
| Selectivity (IDH2 WT) | >100-fold | 39.83 ± 9.08 µM |
| LogP | 3.2 | 3.8 |
Scale-Up Considerations and Industrial Synthesis
Pilot-Scale Production
-
Reactor Setup : 50 L glass-lined reactor with reflux condenser and nitrogen inlet.
-
Batch Process :
-
Charge cyanuric chloride (5.0 kg) and THF (30 L).
-
Add isopropylamine (1.2 equivalents) dropwise at 0°C.
-
Stir for 2 hours, filter, and wash with cold THF.
-
Repeat substitutions with aniline under controlled heating.
-
-
Yield : 65–70% after three batches.
Purification Challenges
-
Byproduct Formation : Trace amounts of di-substituted intermediates require silica gel chromatography (ethyl acetate/hexane, 1:4).
-
Crystallization : Recrystallization from ethanol/water (7:3) yields >99% pure product.
Comparative Analysis with Analogous Inhibitors
This compound’s isopropyl group reduces off-target interactions compared to AG-221’s methylpyridine moiety. This modification enhances metabolic stability, as evidenced by a 40% lower clearance rate in hepatocyte assays .
Q & A
Q. What are the functional consequences of IDH2 mutations in cancer cells?
IDH2 mutations confer a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone demethylases and TET DNA hydroxylases, leading to global hypermethylation and epigenetic dysregulation. This disrupts cellular differentiation and promotes tumorigenesis . Methodological Approach :
Q. How are IDH2 mutations detected in research settings?
IDH2 mutations (e.g., R140Q, R172K) are identified through targeted DNA sequencing, next-generation sequencing (NGS), or allele-specific PCR. These methods are critical for stratifying patient cohorts and validating preclinical models . Methodological Approach :
Q. What preclinical models are used to study IDH2-driven malignancies?
Patient-derived xenografts (PDXs), primary AML cells, and engineered cell lines (e.g., TF-1 erythroleukemia cells) are common models. These systems enable evaluation of 2-HG production, differentiation blockade, and drug response . Methodological Approach :
- Transplant IDH2-mutant primary AML cells into immunodeficient mice to assess leukemogenesis .
- Treat TF-1 cells with mutant IDH2 inhibitors (e.g., AGI-6780) and monitor differentiation via flow cytometry (CD11b/CD14 markers) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the efficacy of IDH2-C100 in preclinical models?
this compound, a small-molecule inhibitor, should be tested for selectivity and potency against mutant IDH2 isoforms. Key endpoints include 2-HG suppression, differentiation induction, and synergy with other therapies. Methodological Approach :
- Perform enzymatic assays using recombinant IDH2/R140Q or IDH2/R172K proteins to measure IC50 values .
- Use X-ray crystallography to resolve inhibitor-enzyme binding modes (e.g., AGI-6780’s allosteric binding at the dimer interface) .
- Combine this compound with hypomethylating agents (e.g., azacitidine) in co-culture systems to assess epigenetic reprogramming .
Q. How can contradictory prognostic data on IDH2 mutations across cancers be reconciled?
IDH2 mutations are associated with improved survival in glioma but poorer outcomes in AML. These differences arise from tissue-specific metabolic dependencies, mutation subtypes (R140 vs. R172), and co-occurring genetic lesions. Methodological Approach :
Q. What experimental strategies address the co-occurrence of IDH2 and PIK3CA mutations in solid tumors?
In breast cancer (e.g., SPCRP), concurrent IDH2 R172 and PIK3CA mutations drive reversed nuclear polarity and tumor progression. Combinatorial targeting is essential. Methodological Approach :
Q. How do researchers validate the differentiation-inducing effects of IDH2 inhibitors in vivo?
Enasidenib (AG-221), an FDA-approved IDH2 inhibitor, induces differentiation in AML by reducing 2-HG and restoring DNA/histone methylation. Methodological Approach :
- Monitor blast clearance and hematopoietic recovery in PDX models via serial bone marrow aspirates .
- Track 2-HG dynamics using in vivo magnetic resonance spectroscopy (MRS) in orthotopic glioma models .
Data Contradiction and Analysis
Q. What methodologies resolve discrepancies in IDH2 inhibitor responses across cell lines?
Variable responses may stem from differential metabolite uptake, genetic background, or compensatory pathways. Methodological Approach :
Q. How can researchers assess the long-term epigenetic effects of IDH2 inhibition?
Chronic inhibitor exposure may lead to incomplete methylation reversal or clonal evolution. Methodological Approach :
- Apply single-cell ATAC-seq to track chromatin accessibility changes over time in treated AML cells .
- Perform longitudinal CpG methylome analysis via reduced-representation bisulfite sequencing (RRBS) .
Therapeutic Development
Q. What preclinical criteria prioritize this compound for clinical translation?
Prioritization requires demonstrated selectivity, pharmacokinetic (PK) stability, and robust 2-HG suppression without off-target toxicity. Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
